molecular formula C12H13N3O2S B11061961 [4-Amino-2-(methylamino)-1,3-thiazol-5-yl](4-methoxyphenyl)methanone

[4-Amino-2-(methylamino)-1,3-thiazol-5-yl](4-methoxyphenyl)methanone

Cat. No.: B11061961
M. Wt: 263.32 g/mol
InChI Key: RHWLRMDRYNBAEO-UHFFFAOYSA-N
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Description

5-(4-Methoxybenzoyl)-N2-methyl-1,3-thiazole-2,4-diamine is a heterocyclic compound that features a thiazole ring substituted with a methoxybenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxybenzoyl)-N2-methyl-1,3-thiazole-2,4-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzoyl chloride with N-methylthiosemicarbazide under basic conditions to form the desired thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzoyl)-N2-methyl-1,3-thiazole-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methoxybenzoyl)-N2-methyl-1,3-thiazole-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-methoxybenzoyl)-N2-methyl-1,3-thiazole-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxybenzoyl)-N2-methyl-1,3-thiazole-2,4-diamine: Unique due to its specific substitution pattern on the thiazole ring.

    4-Methoxybenzoyl chloride: A precursor used in the synthesis of various thiazole derivatives.

    N-Methylthiosemicarbazide: Another precursor used in the synthesis of thiazole compounds.

Highlighting Uniqueness

5-(4-Methoxybenzoyl)-N2-methyl-1,3-thiazole-2,4-diamine is unique due to its combination of a methoxybenzoyl group and a methyl group on the thiazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C12H13N3O2S/c1-14-12-15-11(13)10(18-12)9(16)7-3-5-8(17-2)6-4-7/h3-6H,13H2,1-2H3,(H,14,15)

InChI Key

RHWLRMDRYNBAEO-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)OC)N

Origin of Product

United States

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